molecular formula C14H18O3 B8130471 3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid

3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid

Cat. No.: B8130471
M. Wt: 234.29 g/mol
InChI Key: GOOHZXCLCFKVCV-UHFFFAOYSA-N
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Description

3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid is an organic compound featuring a benzoic acid moiety attached to a tetrahydropyran ring via an ethyl linker. This compound is of interest due to its unique structural properties, which combine the aromatic stability of benzoic acid with the flexibility and reactivity of the tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and purity. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Types of Reactions:

    Oxidation: The benzoic acid moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.

    Reduction: The tetrahydropyran ring can be reduced to a tetrahydrofuran ring using hydrogenation techniques.

    Substitution: The aromatic ring of the benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid exerts its effects involves its interaction with various molecular targets. The benzoic acid moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The tetrahydropyran ring provides flexibility, allowing the compound to fit into different active sites and interact with a variety of molecular targets.

Comparison with Similar Compounds

    4-(Tetrahydropyran-4-yl)benzoic acid: Similar structure but with the tetrahydropyran ring attached directly to the aromatic ring.

    2-(Tetrahydropyran-4-yl)acetic acid: Features a shorter linker between the tetrahydropyran ring and the carboxylic acid group.

Uniqueness: 3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid is unique due to its specific ethyl linker, which provides a balance between rigidity and flexibility, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

3-[2-(oxan-4-yl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-14(16)13-3-1-2-12(10-13)5-4-11-6-8-17-9-7-11/h1-3,10-11H,4-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHZXCLCFKVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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